molecular formula C16H14O2 B135491 (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione CAS No. 97804-50-7

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

Cat. No. B135491
CAS RN: 97804-50-7
M. Wt: 238.28 g/mol
InChI Key: NELNWZJOZOSDFH-YBFQDZRDSA-N
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Description

The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione is a structurally complex molecule that is part of the anthracene-9,10-dione family. This family of compounds is known for its diverse range of biological activities, including antitumor properties. The specific stereochemistry of the compound suggests that it may have unique interactions with biological targets, such as DNA or proteins, which could be exploited for therapeutic purposes.

Synthesis Analysis

The synthesis of related anthracene-9,10-dione derivatives has been explored in the literature. For instance, unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have been synthesized and evaluated for their antitumor activity . Although the exact synthesis of (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione is not detailed in the provided papers, similar synthetic routes could potentially be adapted to produce this compound. The synthesis likely involves multiple steps, including the construction of the anthracene core, introduction of the keto groups, and careful control of stereochemistry at the relevant positions.

Molecular Structure Analysis

The molecular structure of anthracene-9,10-dione derivatives is crucial for their biological activity. The stereochemistry of these molecules can significantly influence their interaction with biological targets. For example, the interaction of substituted anthracene-9,10-diones with calf thymus DNA is thought to be a key factor in their antitumor activity . The specific stereochemistry of (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione would likely contribute to its unique binding properties and biological effects.

Chemical Reactions Analysis

Anthracene-9,10-dione derivatives can participate in various chemical reactions, particularly those involving their aminoalkylamino groups and the anthracene core. The reactivity of these compounds can be influenced by the presence of substituents and the overall molecular conformation. While the provided papers do not detail specific reactions for the compound , the reactivity of similar compounds suggests that (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione could be involved in interactions with nucleophiles, electrophiles, or could undergo redox reactions, which may be relevant to its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene-9,10-dione derivatives are influenced by their molecular structure. For example, the luminescent properties of these compounds can be significantly altered upon interaction with ions, as demonstrated by the intense luminescence observed when a related compound encapsulates a hydronium ion . The specific physical and chemical properties of (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione, such as solubility, melting point, and optical activity, would be determined by its precise molecular structure, including the stereochemistry and the presence of functional groups.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELNWZJOZOSDFH-YBFQDZRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)C4=CC=CC=C4C2=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450959
Record name (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

CAS RN

97804-50-7
Record name (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,4A-TRIHYDRO-9A-METHYL-9,10-DIOXO-1,4-METHANOANTHRACENE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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